N-methyl-2-nitro-N'-(2,2,2-trichloroacetyl)ethanehydrazonamide
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Overview
Description
N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide is a synthetic organic compound with the molecular formula C5H7Cl3N4O3 and a molecular weight of 277.49 g/mol This compound is characterized by its complex structure, which includes nitro, trichloroacetyl, and hydrazonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylhydrazine, 2-nitroethane, and trichloroacetyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale for research purposes, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can alter the function of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide: shares similarities with other nitro and trichloroacetyl compounds, such as:
Uniqueness
The uniqueness of N-methyl-2-nitro-N’-(2,2,2-trichloroacetyl)ethanehydrazonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N'-methyl-2-nitro-N-[(2,2,2-trichloroacetyl)amino]ethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3N4O3/c1-9-3(2-12(14)15)10-11-4(13)5(6,7)8/h2H2,1H3,(H,9,10)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGUUPHJTYFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C[N+](=O)[O-])NNC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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